molecular formula C16H17NO5S B12113931 N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12113931
M. Wt: 335.4 g/mol
InChI Key: SOMGBDVOWFGCKS-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide compound characterized by a 4-oxo-4H-chromene core substituted with methyl groups at positions 7 and 6. The molecule features a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety linked via an amide bond at the chromene’s C2 position. Chromene derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial properties, with structural modifications significantly influencing their efficacy . The sulfolane group enhances solubility and metabolic stability compared to non-sulfonated analogs .

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H17NO5S/c1-9-3-4-12-13(18)7-14(22-15(12)10(9)2)16(19)17-11-5-6-23(20,21)8-11/h3-4,7,11H,5-6,8H2,1-2H3,(H,17,19)

InChI Key

SOMGBDVOWFGCKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3CCS(=O)(=O)C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophenyl intermediate, followed by its coupling with the chromene carboxamide precursor. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific chemical properties are beneficial.

    Industry: In material science, the compound might be used to develop new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction, metabolic processes, or other cellular functions, depending on the specific application being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene-2-carboxamide derivatives exhibit structural diversity primarily in substituents on the chromene ring and the benzyl/aryl groups attached to the sulfolane nitrogen.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Chromene) Benzyl/Aryl Group Molecular Formula Molecular Weight Key Features
Target Compound 7,8-dimethyl Not explicitly given* Enhanced steric bulk at chromene positions 7/8; potential for increased target selectivity.
BH52125 6,8-dimethyl 4-chlorobenzyl C₂₃H₂₂ClNO₅S 459.94 Chlorine substituent improves lipophilicity; may enhance membrane permeability.
BH52127 6,8-dimethyl Benzyl C₂₃H₂₃NO₅S 425.50 Simple benzyl group reduces steric hindrance; baseline for activity comparison.
BH52126 6,8-dimethyl 4-methoxybenzyl C₂₄H₂₅NO₆S 455.52 Methoxy group increases polarity; may improve solubility but reduce CNS penetration.
Compound 7-methyl 4-isopropylbenzyl C₂₅H₂₉NO₅S 479.57 Bulky isopropylbenzyl group likely impacts pharmacokinetics (e.g., half-life).

Key Structural and Functional Insights

In contrast, BH52125 (6,8-dimethyl) and ’s 7-methyl analog show positional isomerism, which could alter binding affinities . 4-Oxo-chromene derivatives (e.g., ’s 3-carboxaldehyde) demonstrate reactivity at the C3 position, but carboxamide derivatives at C2 prioritize hydrogen-bonding interactions via the amide linkage .

Benzyl/Aryl Substituent Effects :

  • Electron-withdrawing groups (e.g., 4-Cl in BH52125) increase lipophilicity (clogP ~3.5), favoring membrane penetration but risking off-target toxicity.
  • Electron-donating groups (e.g., 4-OCH₃ in BH52126) enhance solubility but may reduce bioavailability due to increased polarity .
  • Bulky substituents (e.g., 4-isopropylbenzyl in ) extend half-life by resisting metabolic degradation but may limit blood-brain barrier crossing .

Sulfolane Moieties: The 1,1-dioxidotetrahydrothiophen-3-yl group improves aqueous solubility compared to non-sulfonated analogs, critical for oral bioavailability. Its rigid conformation may also restrict rotational freedom, enhancing binding specificity .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines elements of chromene and thiophene, which are known for their diverse biological properties.

PropertyValue
Molecular FormulaC23_{23}H22_{22}N O5_{5}S
Molecular Weight459.943 g/mol
Density1.4±0.1 g/cm³
Boiling Point726.2±60.0 °C at 760 mmHg
Flash Point393.0±32.9 °C

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular processes.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases and inflammation:

  • Cholinesterases : Compounds related to this class have shown dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical targets in Alzheimer’s disease treatment.
    • Example: A related compound exhibited IC50_{50} values of 10.4 μM for AChE and 7.7 μM for BChE .
  • Cyclooxygenase (COX) : The compound's potential to inhibit COX enzymes suggests anti-inflammatory properties.
    • Related studies have demonstrated moderate inhibitory activity against COX-2 and lipoxygenases (LOX) with IC50_{50} values ranging from 5 to 20 μM .
  • β-secretase : This enzyme is crucial in the formation of amyloid plaques in Alzheimer’s disease. Compounds similar to this compound have been evaluated for their ability to inhibit β-secretase activity .

Study on Anti-Alzheimer's Activity

A study focusing on the anti-Alzheimer's potential of chromene derivatives found that modifications to the chromene structure significantly enhanced enzyme inhibition profiles against AChE and BChE. The study reported that specific substitutions led to improved binding affinity and selectivity towards these enzymes, indicating a promising avenue for therapeutic development .

Cytotoxicity Testing

In vitro cytotoxicity assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that certain derivatives of the compound exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy . The mechanism of action was hypothesized to involve apoptosis induction via mitochondrial pathways.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Active Sites : The compound may interact with active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
  • Modulation of Biological Pathways : By inhibiting key enzymes involved in neurotransmitter breakdown and inflammatory responses, the compound may help modulate pathways associated with neurodegeneration and inflammation.

Q & A

Q. Optimization Strategies

  • Temperature control : Lower temperatures (0–5°C) during coupling reduce side reactions.
  • Solvent selection : Polar aprotic solvents (DMF) enhance solubility of intermediates.
  • Catalysts : Use of DMAP as a catalyst improves amidation efficiency .

What advanced characterization techniques are essential for confirming the structure and purity of this compound?

Q. Basic Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at positions 7 and 8, sulfone integration).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₀N₂O₅S₂).

Q. Advanced Techniques

  • X-ray crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets .
  • HPLC-PDA : Quantifies purity (>95%) and detects trace byproducts from incomplete coupling .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Methodological Approach

  • Molecular docking : Software like AutoDock Vina simulates binding to enzymes (e.g., kinases) using crystal structures from the Protein Data Bank (PDB). Focus on hydrogen bonding with the sulfone group and π-π stacking of the chromene ring .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
  • ADMET prediction : SwissADME predicts pharmacokinetic properties (e.g., CYP450 inhibition risk due to sulfone moiety) .

How should researchers design experiments to resolve contradictions in biological activity data across studies?

Q. Advanced Experimental Design

  • Dose-response standardization : Use fixed concentrations (e.g., 1–100 µM) in assays to minimize variability.
  • Control for redox activity : The sulfone group may interfere with ROS-sensitive assays; include Trolox or NAC as antioxidants .
  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT) to confirm specificity .

Q. Statistical Analysis

  • DOE (Design of Experiments) : Taguchi methods optimize variables (pH, temperature) to identify critical factors affecting bioactivity .

What strategies are effective for synthesizing analogs to establish structure-activity relationships (SAR)?

Q. Advanced SAR Methodology

Core modifications : Replace the tetrahydrothiophen-3-yl group with other sulfonamide derivatives (e.g., isothiazolidinone) to assess sulfone role .

Substituent variation : Introduce halogens (Cl, F) at chromene positions 7/8 to study steric/electronic effects .

Bioisosteric replacement : Swap the carboxamide with sulfonamide to compare binding affinities .

Q. Analytical Workflow

  • Parallel synthesis : Use automated reactors (e.g., Chemspeed) to generate 10–20 analogs in parallel.
  • High-throughput screening : 384-well plate formats test all analogs against target enzymes .

How can researchers address stability issues during in vitro and in vivo studies?

Q. Advanced Stability Profiling

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via LC-MS .
  • Plasma stability : Incubate with rat plasma (37°C, 1h); >80% remaining indicates suitability for in vivo work .
  • Lyophilization : Stabilize the compound as a lyophilized powder stored at -80°C under argon .

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